molecular formula C11H12N2O3 B12115765 ethyl 4-methoxy-1H-indazole-5-carboxylate

ethyl 4-methoxy-1H-indazole-5-carboxylate

Cat. No.: B12115765
M. Wt: 220.22 g/mol
InChI Key: NMYFBOHPMAPLJQ-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-indazole-5-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxy-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group and ethyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methoxy-1H-indazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-indazole-5-carboxylate
  • 4-Methoxy-1H-indazole-5-carboxylic acid
  • Ethyl 6-methoxy-1H-indazole-5-carboxylate

Uniqueness

Ethyl 4-methoxy-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position and the ethyl ester at the 5-position can lead to distinct chemical and biological properties compared to other indazole derivatives .

Biological Activity

Ethyl 4-methoxy-1H-indazole-5-carboxylate is a synthetic compound within the indazole family, notable for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • Structure : Features a methoxy group at the 4-position and an ethyl ester at the 5-position of the indazole ring.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes, including kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
  • Inflammatory Pathway Modulation : The compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and COX-2, which are critical in inflammatory responses .
  • Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in various cellular contexts.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. It has demonstrated antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
Colon Cancer10
Melanoma15
Breast Cancer12

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented. For instance, it significantly reduces the expression of inflammatory cytokines in vitro:

CytokineExpression Level (pg/mL)Treatment Condition
TNF-αDecreased by 60%This compound (10 µM)
IL-6Decreased by 50%This compound (10 µM)

This anti-inflammatory activity highlights its potential in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vivo Studies : Animal models treated with varying doses of the compound exhibited dose-dependent responses in tumor growth inhibition, suggesting a therapeutic window for potential clinical applications.
  • Cellular Mechanisms : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism as an anticancer agent .
  • Comparative Analysis : When compared to other indazole derivatives, this compound showed superior activity against specific cancer cell lines, indicating its unique structural advantages for therapeutic development.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 4-methoxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)7-4-5-9-8(6-12-13-9)10(7)15-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

NMYFBOHPMAPLJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)NN=C2)OC

Origin of Product

United States

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